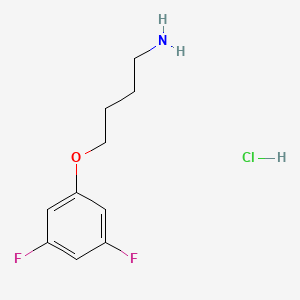
4-(3,5-Difluorophenoxy)butan-1-amine hydrochloride
Descripción general
Descripción
4-(3,5-Difluorophenoxy)butan-1-amine hydrochloride, also known as 4-(3,5-Difluorophenoxy)butylamine hydrochloride, is a novel chemical compound that has been recently used in scientific research. It is an organic compound belonging to the class of amines and is composed of a butylamine group with a 3,5-difluorophenoxy substituent. It is used in various scientific fields such as biochemistry, physiology, pharmacology, and organic chemistry.
Aplicaciones Científicas De Investigación
1. Minilibrary Construction and Bioassay Screening
A study by Chiang et al. (2009) involved constructing a minilibrary using a solution-phase synthesis. This included coupling core amino compounds, such as butan-1-amine, with carboxylic acids to form amides. The resulting compounds showed cytotoxicity against cancer cells, suggesting potential applications in cancer research (Chiang et al., 2009).
2. Structural Characterization of Derivatives
Jebas et al. (2013) synthesized derivatives of butyrate and 1,3-dioxane, including N-(3,5-Diflourophenyl)-2,6-dimethyl-1,3-dioxan-4-amine. Their structures were characterized using spectroscopic techniques and X-ray diffraction, contributing to the understanding of these compounds' structural properties (Jebas et al., 2013).
3. Antineoplastic Agent Synthesis and Evaluation
Pettit et al. (2003) reported the synthesis of a compound related to 4-(3,5-Difluorophenoxy)butan-1-amine hydrochloride, demonstrating significant activity against various cancer cell lines. This research contributes to the development of new antineoplastic agents (Pettit et al., 2003).
4. Ion Chromatography in Pharmaceutical Testing
Kersten (1992) developed an ion chromatographic method for testing the purity of polyhydroxy aliphatic amines, including butan-1-amine derivatives, in pharmaceuticals. This method provides an efficient way to ensure the quality of pharmaceutical products (Kersten, 1992).
Propiedades
IUPAC Name |
4-(3,5-difluorophenoxy)butan-1-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13F2NO.ClH/c11-8-5-9(12)7-10(6-8)14-4-2-1-3-13;/h5-7H,1-4,13H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CXPIIJVRTSSITF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1F)F)OCCCCN.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14ClF2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



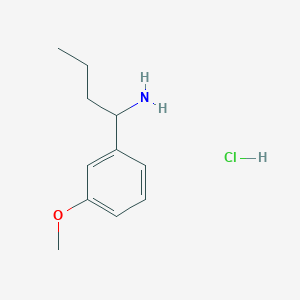

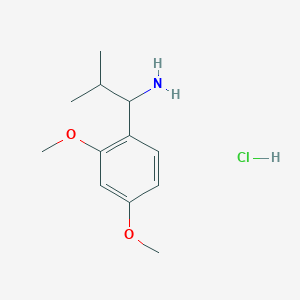


![2-Cyclopropyl-4H,5H-pyrazolo[1,5-a]pyrazin-4-one](/img/structure/B1457976.png)
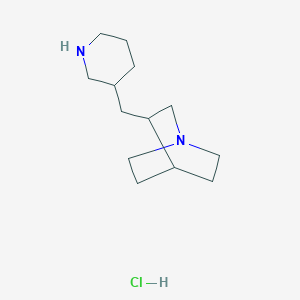
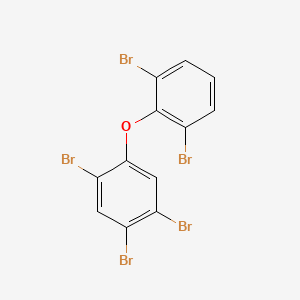
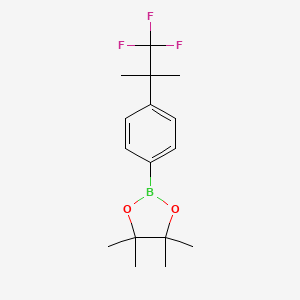
![tert-Butyl 4-[(6-methylpyrimidin-4-yl)amino]piperidine-1-carboxylate](/img/structure/B1457987.png)
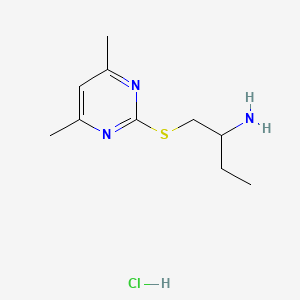


![1-[4-(Dimethoxymethyl)piperidin-1-yl]-2,2-dimethylpropan-1-one](/img/structure/B1457993.png)